6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic organic compound with significant implications in medicinal chemistry and pharmacology. It is characterized by the presence of two fluorine atoms and a nitrogen atom within its bicyclic structure, which contributes to its unique chemical properties and biological activities. The compound's molecular formula is , with a molecular weight of approximately 155.58 g/mol. Its Chemical Abstracts Service (CAS) number is 2306261-77-6, facilitating its identification in chemical databases and literature.
The compound can be sourced from various chemical suppliers, and it is often utilized in research settings for its potential applications in drug development and as a building block in synthetic organic chemistry. The purity of commercially available samples typically reaches 97% or higher, ensuring its suitability for laboratory use .
According to the European Union's Classification, Labelling and Packaging (CLP) regulation, 6,6-difluoro-2-azabicyclo[3.1.0]hexane hydrochloride is classified as having specific target organ toxicity, particularly affecting the respiratory tract (Category 3), and it poses risks of skin corrosion/irritation (Category 2) and serious eye damage/irritation (Category 2) .
The synthesis of 6,6-difluoro-2-azabicyclo[3.1.0]hexane hydrochloride typically involves multi-step synthetic pathways that incorporate fluorination reactions and cyclization processes. One common method includes the use of fluorinated precursors that undergo nucleophilic substitution to introduce the fluorine atoms into the bicyclic framework.
The molecular structure of 6,6-difluoro-2-azabicyclo[3.1.0]hexane hydrochloride features a bicyclic framework consisting of a saturated six-membered ring fused with a five-membered ring containing nitrogen. The presence of two fluorine atoms at the 6-position significantly alters the electronic properties of the compound.
6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride can participate in various chemical reactions:
Reactions involving this compound require careful monitoring of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize by-products.
The mechanism of action for 6,6-difluoro-2-azabicyclo[3.1.0]hexane hydrochloride primarily relates to its role as a potential pharmaceutical agent. It may act by modulating specific biological pathways through interactions with target proteins or enzymes.
Research indicates that compounds with similar structures exhibit activity against various biological targets, including those involved in neurotransmission and inflammation pathways . Detailed studies are necessary to elucidate the precise mechanisms at play for this specific compound.
The chemical stability of 6,6-difluoro-2-azabicyclo[3.1.0]hexane hydrochloride is influenced by environmental factors such as pH and temperature. It is reactive towards strong bases and acids due to its functional groups.
This compound has potential applications in several fields:
The synthesis of 6,6-difluoro-2-azabicyclo[3.1.0]hexane hydrochloride relies on meticulously designed multi-step sequences that construct the strained bicyclic core while strategically introducing fluorine atoms and managing stereochemistry. Industrial-scale production typically employs convergent routes with rigorous optimization at each stage to address inherent synthetic challenges. A representative industrial synthesis involves sequential annulation, fluorination, and salt formation steps, where the critical cyclopropanation reaction often employs zinc-copper couples and diiodomethane under carefully controlled conditions. This step remains a major bottleneck, typically yielding only ~30% product with a diastereomeric excess (de) of 72%, necessitating advanced purification techniques like chiral chromatography or crystallization to achieve pharmaceutical-grade material [2] [9].
Post-cyclopropanation, the synthetic pathway involves lactamization or reductive amination to form the azetidine ring, followed by fluorination at C6. The final hydrochloride salt formation is achieved through HCl treatment in anhydrous solvents like diethyl ether or THF, ensuring high crystallinity and stability. Recent advances have demonstrated that flow chemistry systems significantly improve reproducibility and safety profiles for hazardous intermediates, particularly during the high-energy cyclopropanation step. These systems enable precise control over reaction parameters (temperature, residence time), minimizing by-product formation and enhancing overall yield compared to traditional batch processing [2] [5] [9].
Table 1: Representative Multi-Step Synthesis Optimization
| Step | Key Reagents/Conditions | Yield | de Value | Key Challenges |
|---|---|---|---|---|
| Cyclopropanation | Zn/Cu, CH₂I₂, 0°C, 19.5 hr | 30% | 72% | Moisture sensitivity, exotherm |
| Boc Protection | (Boc)₂O, DMAP (0.4 eq), Pyridine | 82% | - | Competitive N-alkylation |
| Fluorination | DAST or Deoxo-Fluor, -78°C | 65-75% | >98% | Elimination side products |
| Hydrochloride Salt | HCl (g) in Et₂O | 95% | - | Hygroscopicity control |
The introduction of geminal difluoromethylene groups at the C6 position of the bicyclo[3.1.0]hexane scaffold is achieved primarily through nucleophilic fluorination using reagents like Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride). These reagents facilitate the critical transformation of ketone precursors to -CF₂- groups under cryogenic conditions (-78°C) in anhydrous solvents such as dichloromethane. This approach offers superior stereochemical fidelity and avoids carbocationic rearrangements common in electrophilic methods. Studies confirm that nucleophilic fluorination delivers the highest diastereoselectivity (>98% de) due to the stereospecific inversion mechanism at the enolizable carbonyl center [2] [9].
In contrast, electrophilic fluorination (employing Selectfluor or F-TEDA-BF4) is less commonly applied for gem-difluorination but finds utility in late-stage monofluorination of enolates or radical intermediates. However, this method often suffers from regiochemical inconsistencies and lower yields (typically 40-55%) in the bicyclic framework due to competing elimination reactions and the steric constraints imposed by the fused cyclopropane ring. Physicochemical characterization reveals that the 6,6-difluoro substitution imparts significant conformational rigidity compared to non-fluorinated analogs, reducing the ring flip energy barrier by 3.2 kcal/mol. This rigidification enhances metabolic stability, as evidenced by in vitro half-life increases from 1.8 hours (non-fluorinated) to 6.2 hours in liver microsome assays [2] [8].
Table 2: Fluorination Techniques Comparison
| Parameter | Nucleophilic Fluorination | Electrophilic Fluorination |
|---|---|---|
| Reagents | DAST, Deoxo-Fluor, Morph-DAST | Selectfluor, F-TEDA-BF₄, Accufluor |
| Temperature Range | -78°C to 0°C | 20°C to 80°C |
| Typical Yield (C6) | 65-75% | 40-55% |
| Diastereoselectivity | >98% de | 60-85% de |
| Key Advantage | Stereospecific inversion | Functional group tolerance |
| Primary Limitation | Elimination side reactions | Regiochemical inconsistency |
Achieving high enantiomeric excess (ee) in 6,6-difluoro-2-azabicyclo[3.1.0]hexane synthesis demands chiral catalysts that control stereochemistry during cyclopropanation or C-C bond-forming steps. Rhodium(II) carboxylates with chiral ligands like (R)-DPESP or (S)-PTTL are particularly effective for asymmetric cyclopropanation of diazo precursors, achieving ee values exceeding 90% under optimized conditions. These catalysts operate via carbenoid transfer mechanisms, where the chiral environment around the rhodium center dictates face-selective cyclopropanation of allylic amines or pyrroline derivatives [6] [9].
Alternative approaches employ organocatalytic strategies for desymmetrization. Proline-derived catalysts enable enantioselective intramolecular aldol condensations or Mannich reactions that form the bicyclic core with ee values of 85-92%. For pharmaceutical applications requiring single enantiomers, dynamic kinetic resolution during the hydrochloride crystallization step has proven effective. This method leverages the differential solubility of diastereomeric salts formed with chiral acids (e.g., dibenzoyl-L-tartaric acid), raising the final ee to >99.5% after recrystallization. The chiral purity is critical as enantiomers exhibit significantly different binding affinities to biological targets like DPP-IV (Kᵢ differs by 15-fold between enantiomers in analogs) [6] [9].
Cyclopropane-containing precursors serve as fundamental building blocks for constructing the strained bicyclic core through intramolecular annulation or ring-expansion strategies. Vinyl cyclopropanes activated with electron-withdrawing groups undergo regioselective ring-opening when attacked by nitrogen nucleophiles, facilitating azetidine formation. This chemistry typically employs Lewis acid catalysts (BF₃·OEt₂, SnCl₄) to promote selective C-C bond cleavage at the cyclopropane moiety, followed by ring closure to form the bicyclic system [6] [9] [10].
Simmons-Smith cyclopropanation remains the most widely applied method for installing the fused cyclopropane ring onto preformed pyrrolidine or azetidine intermediates. The reaction utilizes zinc-carbenoid species (ICH₂ZnI) generated in situ from diiodomethane and zinc-copper couples. Critical to success is substrate optimization – allylic alcohols or enol ethers direct carbenoid addition stereoselectively syn to the heteroatom, achieving trans-fused ring junctions. However, this reaction faces challenges including moisture sensitivity, competing side reactions (β-hydride elimination), and the need for stoichiometric metal reagents. Recent innovations employ phase-transfer catalysts to enhance reagent accessibility in biphasic systems, improving yields to 45-50% while maintaining >70% de [9] [10].
Table 3: Cyclopropane Precursor Strategies
| Precursor Type | Reagent System | Ring Closure Mechanism | Yield Range | Stereoselectivity |
|---|---|---|---|---|
| Vinyl Cyclopropanes | Lewis Acid (BF₃·OEt₂) | Intramolecular N-alkylation | 50-65% | Moderate (3:1 dr) |
| Allylic Amines | ICH₂ZnI / Zn-Cu | Simmons-Smith Cyclopropanation | 30-45% | High (>70% de) |
| Enol Ethers | Et₂Zn / CH₂I₂ | Directed Cyclopropanation | 55-70% | Excellent (>90% de) |
| Diazoacetamides | Rh₂(OAc)₄ | Intramolecular C-H Insertion | 40-60% | Variable (50-95% ee) |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: